2-(4-Bromophenyl)-3-methylbutanenitrile

説明

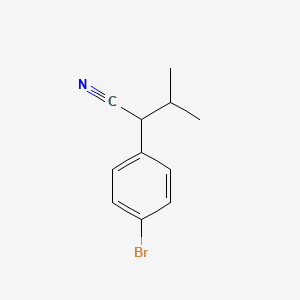

2-(4-Bromophenyl)-3-methylbutanenitrile (CAS No. 51632-12-3) is an organobromine compound with the molecular formula C₁₁H₁₂BrN and a molecular weight of 238.12 g/mol . Structurally, it features a nitrile group (-CN) attached to a branched carbon chain (3-methylbutanenitrile) and a 4-bromophenyl substituent. This configuration imparts distinct electronic and steric properties, making it valuable in organic synthesis and pharmaceutical intermediate preparation.

The compound is typically stored at room temperature in sealed containers to prevent moisture absorption, and its solubility is optimized in organic solvents like DMSO or ethanol for experimental use .

特性

IUPAC Name |

2-(4-bromophenyl)-3-methylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKBRQVNADDWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-methylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with a suitable nitrile source under basic conditions. One common method is the nucleophilic substitution reaction where 4-bromobenzyl bromide reacts with sodium cyanide in the presence of a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-(4-Bromophenyl)-3-methylbutanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide, ethanol, reflux conditions.

Oxidation: Potassium permanganate, acidic or basic medium.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of amides or carboxylic acids.

Reduction: Formation of primary amines.

科学的研究の応用

2-(4-Bromophenyl)-3-methylbutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-Bromophenyl)-3-methylbutanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

類似化合物との比較

Halogen Substitution: Bromine vs. Chlorine

- 2-(4-Chlorophenyl)-3-methylbutanenitrile (CAS 2012-81-9, C₁₁H₁₂ClN, MW 193.68 g/mol): Replacing bromine with chlorine reduces molecular weight by ~44 g/mol. The smaller atomic radius and lower electronegativity of chlorine may alter intermolecular interactions and reactivity in substitution reactions .

- 2-(4-Bromophenyl)propanenitrile (CAS 42186-06-1, C₉H₈BrN, MW 210.07 g/mol): The shorter carbon chain (propanenitrile vs.

Functional Group Modifications

- 2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8, C₁₀H₈ClNO, MW 193.63 g/mol): The ketone group (3-oxo) introduces electron-withdrawing effects, which could stabilize intermediates in cyclization reactions compared to the methyl group in the bromophenyl analog .

Aromatic Ring Substitutions

- 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile : Methoxy groups (-OCH₃) enhance electron density on the aromatic ring, facilitating electrophilic substitutions. This derivative is synthesized efficiently via microwave-assisted methods, highlighting the impact of substituents on reaction kinetics .

Physical and Chemical Properties

Solubility and Stability :

- The 3-methyl group in butanenitrile derivatives enhances steric hindrance, slowing hydrolysis of the nitrile group compared to linear analogs .

生物活性

2-(4-Bromophenyl)-3-methylbutanenitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : CHBrN

- CAS Number : 51632-12-3

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : The compound has shown promising results against a range of microbial pathogens. It is believed to exert its effects by disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell survival.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it possesses favorable stability, which may enhance its bioavailability. Studies have indicated that the bromophenyl moiety contributes to its metabolic stability, potentially allowing for sustained therapeutic effects.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the strain tested, indicating a broad spectrum of action:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes key findings:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis was confirmed through flow cytometry, which showed an increase in sub-G1 phase cells after treatment.

Case Studies

Case studies have further elucidated the potential applications of this compound in drug development. For instance, analogs with modified side chains have been synthesized to enhance potency and selectivity against specific cancer types. One notable study highlighted the structural modifications leading to improved anticancer activity while maintaining low toxicity profiles in normal cells .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-3-methylbutanenitrile, and how can reaction efficiency be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (a method validated for structurally similar nitriles) reduces reaction time and improves yield compared to conventional heating . Key steps include:

- Substrate preparation : Start with 4-bromophenylacetonitrile and a methylating agent (e.g., methyl iodide).

- Microwave conditions : Optimize parameters (e.g., 150°C, 20 min, 300 W) using a sealed vessel to prevent volatilization.

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold).

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : Analyze H and C spectra to confirm the bromophenyl group (δ 7.3–7.6 ppm for aromatic protons) and nitrile functionality (δ 120–125 ppm in C) .

- Mass Spectrometry : Validate the molecular ion peak at m/z 237 (M) with isotopic patterns consistent with bromine (Br/Br).

- IR Spectroscopy : Identify the nitrile stretch at ~2240 cm.

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

Methodological Answer: Structural ambiguities (e.g., bond-length inconsistencies) require advanced refinement tools:

- SHELXL Refinement : Use anisotropic displacement parameters and restraints for bromine atoms to address electron density overinterpretation .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify disorder in the methyl or bromophenyl groups .

- Validation Metrics : Ensure R-factor convergence (<5%) and check CIF files against IUCr standards.

Q. How should researchers address contradictory mechanistic data in nitrile-forming reactions involving bromophenyl precursors?

Methodological Answer: Contradictions (e.g., variable yields under similar conditions) may arise from hidden variables:

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation rates.

- Isotopic Labeling : Introduce C-labeled methyl groups to trace reaction pathways.

- Computational Modeling : Apply DFT (e.g., Gaussian 16) to compare activation energies for competing mechanisms (e.g., SN2 vs. radical pathways).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。